molecular formula C6H3Cl2N3 B2797182 4-Azido-1,2-dichlorobenzene CAS No. 66172-16-5

4-Azido-1,2-dichlorobenzene

Cat. No.: B2797182
CAS No.: 66172-16-5
M. Wt: 188.01
InChI Key: RHISYALYKJKAQH-UHFFFAOYSA-N
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Description

4-Azido-1,2-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3. It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 1, 2, and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1,2-dichlorobenzene typically involves the azidation of 1,2-dichlorobenzene. One common method is the nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azidating agent. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1,2-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents (DMSO, CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Alkynes, often in the presence of copper catalysts for click chemistry.

Major Products

    Substitution: Formation of new carbon-nitrogen bonds.

    Reduction: Conversion to amine derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-Azido-1,2-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A precursor in the synthesis of 4-Azido-1,2-dichlorobenzene.

    4-Azido-2-nitrobenzamide: Another azido compound with similar reactivity but different functional groups.

    1,3-Dichlorobenzene and 1,4-Dichlorobenzene: Isomers of 1,2-dichlorobenzene with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both azido and dichloro substituents, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo cycloaddition reactions makes it particularly valuable in click chemistry and the synthesis of complex molecules .

Properties

IUPAC Name

4-azido-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHISYALYKJKAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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